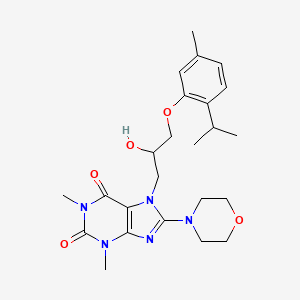

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

This compound is a synthetic purine derivative featuring a morpholino substituent at the 8-position and a phenolic side chain at the 7-position. The morpholino group (a six-membered ring containing oxygen and nitrogen) likely contributes to its pharmacokinetic profile, such as metabolic stability and membrane permeability.

Propriétés

IUPAC Name |

7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O5/c1-15(2)18-7-6-16(3)12-19(18)34-14-17(30)13-29-20-21(26(4)24(32)27(5)22(20)31)25-23(29)28-8-10-33-11-9-28/h6-7,12,15,17,30H,8-11,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAQEVOSLYNYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, identified by its CAS number 923227-77-4, is a purine derivative with potential biological applications. This compound has garnered attention due to its structural features that suggest possible antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 455.5 g/mol. The structure includes a purine base modified with various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H33N5O4 |

| Molecular Weight | 455.5 g/mol |

| CAS Number | 923227-77-4 |

Antimicrobial Activity

Recent studies have highlighted the importance of developing new antimicrobial agents due to the rise of resistant pathogens. Compounds similar to 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione have shown promising results against Gram-positive bacteria and fungi.

- Mechanism of Action : The compound's antimicrobial activity is believed to stem from its ability to interact with bacterial cell membranes and inhibit critical biochemical pathways, leading to cell death.

- Case Studies : In vitro studies demonstrated that derivatives of similar structures exhibited significant activity against strains such as Staphylococcus aureus and Candida auris, indicating potential for broader applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of purine derivatives have been extensively studied. The compound's structural features allow it to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.

- Cell Line Studies : Research involving human lung cancer cell lines (A549) showed that modifications in the purine structure could enhance cytotoxicity against cancer cells. The presence of hydroxy and phenoxy groups appears to improve the compound's efficacy .

- Comparative Analysis : When tested alongside other known anticancer agents, this compound displayed comparable or superior activity, suggesting it may serve as a lead compound for further development in cancer therapeutics.

Research Findings

Several studies have reported on the synthesis and evaluation of related compounds, providing insights into the structure-activity relationship (SAR). These findings are critical for understanding how modifications can enhance biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues

Key Observations :

- The target compound shares functional groups (e.g., isopropyl, phenolic ethers) with furochromene-dione derivatives like Compound 11 , but its purine core distinguishes it mechanistically. Purine analogs are often studied for enzyme inhibition (e.g., kinases, phosphodiesterases), whereas furochromene-diones may target oxidative pathways .

- Unlike PEGDA, a polymer used in 3D bioprinting , the target compound’s small-molecule design suggests specificity in molecular interactions.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the evidence, its structural features align with known purine derivatives:

- Morpholino Group: Enhances metabolic stability compared to unmodified purines (e.g., caffeine), as seen in antiviral or anticancer agents.

- Phenolic Side Chain: May confer antioxidant properties or modulate receptor binding, as observed in plant-derived biomolecules .

Q & A

Q. What are the critical considerations for synthesizing this compound with high yield and purity?

The synthesis requires multi-step reactions with precise control of conditions (e.g., temperature, solvent polarity, and catalyst presence). For example, regioselective alkylation at the 7-position and introduction of the morpholino group at the 8-position demand anhydrous conditions and inert atmospheres. Purification via column chromatography or recrystallization is essential to isolate intermediates and the final product . Reaction optimization using Design of Experiments (DoE) can minimize side products by systematically varying parameters like stoichiometry and reaction time .

Q. How can modern spectral methods confirm the compound’s structural integrity?

A combination of / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy is critical. For instance, NMR can resolve the stereochemistry of the hydroxypropyl chain, while HRMS confirms the molecular formula. X-ray crystallography may further validate intramolecular interactions, such as hydrogen bonding between the hydroxyl group and purine nitrogen atoms .

Q. What statistical methods are effective for optimizing reaction conditions?

Response Surface Methodology (RSM) and factorial designs are widely used. These methods identify critical variables (e.g., solvent polarity, temperature) and their interactions, enabling efficient parameter optimization. Central Composite Designs (CCD) are particularly useful for non-linear relationships, reducing the number of experiments required .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Quantum mechanical calculations (e.g., DFT) model electron distribution in the purine core and substituents, predicting sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations assess binding affinities to enzymes like phosphodiesterases by analyzing hydrogen bonds, π-π stacking, and hydrophobic interactions. Tools like AutoDock Vina integrate these insights to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH). A meta-analysis using hierarchical clustering or principal component analysis (PCA) can isolate confounding variables. For example, inconsistent IC values in kinase inhibition assays may stem from differences in ATP concentrations, which can be normalized using kinetic binding models .

Q. How do structural modifications at the 7- and 8-positions influence pharmacological properties?

Comparative studies of analogs (e.g., replacing the isopropylphenoxy group with morpholino or benzyl substituents) reveal structure-activity relationships (SAR). Key metrics include logP (lipophilicity), polar surface area (PSA), and hydrogen-bond donor/acceptor counts. For instance, bulkier 8-substituents reduce solubility but enhance target selectivity by steric exclusion .

Q. What role does intramolecular hydrogen bonding play in conformational stability?

X-ray crystallography and NMR relaxation studies show that the hydroxypropyl chain adopts a folded conformation due to O–H···N hydrogen bonding. This rigidity affects binding to flexible enzyme pockets (e.g., adenosine receptors). Mutagenesis studies paired with molecular docking can quantify how disrupting these bonds alters affinity .

Methodological Resources

- Synthetic Protocols : Stepwise alkylation and coupling reactions under controlled conditions .

- Computational Tools : Gaussian (DFT), GROMACS (MD), and AutoDock (docking) .

- Data Analysis : JMP or Minitab for DoE; PyMol for visualizing molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.